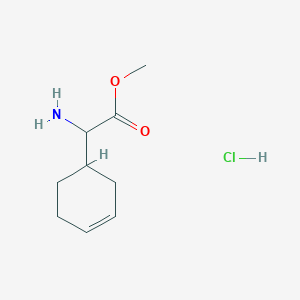

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride

Description

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate hydrochloride is a chiral amino ester hydrochloride characterized by a cyclohexene ring and a primary amino group. Its structure combines an unsaturated cyclohexene moiety with an esterified carboxylic acid and an amine hydrochloride salt. The cyclohexene ring introduces steric and electronic effects distinct from fully saturated or aromatic systems, which may influence reactivity, bioavailability, and interaction with biological targets .

Properties

IUPAC Name |

methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-3,7-8H,4-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYUKNRKRIBYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC=CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride typically involves the esterification of 2-amino-2-cyclohex-3-en-1-ylacetic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the formation of complex organic molecules and can act as an intermediate in various chemical reactions, including:

- Esterification : Used to synthesize esters from acids and alcohols.

- Substitution Reactions : Acts as a precursor for the synthesis of substituted amines or esters.

Biology

In biological research, this compound is employed in studies investigating enzyme-substrate interactions and metabolic pathways. Its ability to modulate biological processes makes it valuable for:

- Enzyme Studies : Investigating how enzymes interact with substrates.

- Metabolic Pathway Analysis : Understanding biochemical pathways involving amino acids and their derivatives.

Medicine

The therapeutic potential of methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride is under investigation for various medical applications:

- Drug Development : It is being explored as a precursor in the synthesis of pharmaceuticals targeting specific diseases.

- Therapeutic Effects : Preliminary studies suggest potential benefits in treating conditions related to metabolic disorders.

Data Tables

| Step | Description |

|---|---|

| Esterification | Reaction of 2-amino-2-cyclohex-3-en-1-ylacetic acid with methanol under reflux. |

| Hydrochloride Formation | Treatment of the ester with hydrochloric acid. |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride with specific enzymes involved in metabolic pathways. The findings indicated that this compound could serve as an effective substrate for certain enzymes, leading to insights into its role in metabolic regulation .

Case Study 2: Drug Development

Research has been conducted on the synthesis of novel therapeutic agents derived from methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride. These studies focused on modifying its structure to enhance pharmacological properties, demonstrating its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors, modulating signal transduction pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with seven structurally related molecules, focusing on substituents, functional groups, solubility trends, and inferred pharmacological relevance.

Structural and Functional Group Comparisons

Key Differences in Physicochemical Properties

- Solubility: The target compound’s cyclohexene ring likely confers moderate water solubility due to the hydrochloride salt, but less than thiazole-containing analogs (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride), where the polar thiazole enhances hydrophilicity . Aromatic substituents (e.g., 2-chlorophenyl in ) reduce solubility compared to aliphatic cyclohexene due to increased hydrophobicity. The tertiary amine in 2-(diethylamino)ethyl 3-cyclohex-3-en-1-ylpropanoate hydrochloride may improve solubility at physiological pH compared to primary amines.

- Reactivity: The unsaturated cyclohexene in the target compound may undergo electrophilic addition reactions, unlike saturated analogs (e.g., ).

Pharmacological Implications

Targeting Specific Receptors :

- The thiazole ring in is associated with antimicrobial or antiviral activity, whereas the cyclohexene in the target compound may optimize binding to enzymes or receptors requiring hydrophobic pockets .

- Chlorophenyl and fluorophenyl groups () are common in CNS-active drugs due to their ability to cross the blood-brain barrier.

- Metabolism and Excretion: Hydroxy-containing compounds (e.g., ) may undergo glucuronidation, altering excretion rates.

Biological Activity

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and related research findings.

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride has the molecular formula C9H18ClNO2 and a molecular weight of 195.70 g/mol. The compound features an amino group, which is often associated with biological activity due to its ability to interact with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related amino acid derivatives have shown that they can inhibit enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis and is a target for antimalarial drug development .

- Stereochemistry : The stereochemical configuration of amino acid derivatives significantly influences their biological activity. Research indicates that certain stereoisomers exhibit enhanced interactions with biological targets, leading to improved efficacy . This suggests that the specific stereochemistry of methyl 2-amino-2-cyclohex-3-en-1-ylacetate may also play a critical role in its biological effects.

Biological Activities

Antimicrobial Activity : Compounds similar to methyl 2-amino-2-cyclohex-3-en-1-ylacetate have demonstrated antimicrobial properties. For instance, studies on related esters have reported activity against various pathogens, indicating potential utility in treating infections .

Anti-inflammatory Effects : There is evidence suggesting that derivatives of amino acid esters can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators, which could be beneficial in conditions characterized by inflammation .

Case Study 1: Antimalarial Activity

A study evaluated the antimalarial potential of structurally related compounds, demonstrating that specific derivatives could effectively inhibit Plasmodium falciparum growth. The findings highlighted the importance of structural modifications and stereochemistry in enhancing biological activity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | <10 | P. falciparum |

| Compound B | >15 | P. falciparum |

| Methyl 2-amino derivative | TBD | TBD |

Case Study 2: Anti-inflammatory Properties

Research on pyrimidine derivatives has shown varying degrees of inhibition against COX enzymes, with some compounds exhibiting IC50 values significantly lower than traditional anti-inflammatory drugs like indomethacin. This suggests that modifications similar to those found in methyl 2-amino derivatives could lead to promising anti-inflammatory agents .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Indomethacin | 0.21 | 2.60 |

| Compound X | 19.45 | 28.39 |

| Methyl 2-amino derivative | TBD | TBD |

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride to ensure high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, aminolysis, and hydrochlorination. Key parameters include:

- Temperature control : Maintain 0–5°C during aminolysis to prevent side reactions .

- pH adjustment : Use HCl gas or aqueous HCl for hydrochlorination to stabilize the amine group and enhance crystallinity .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve intermediate solubility, while ethanol/water mixtures facilitate hydrochloride salt precipitation . Post-synthesis, purity is validated via HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted cyclohexene intermediates) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the cyclohexene ring geometry and ester/amine functional groups. For example, the cyclohexene proton signals appear as doublets of doublets (δ 5.4–5.7 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 215.12 [M+H]) verifies molecular formula consistency .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the configuration at the chiral amino center .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

Methodological Answer: The hydrochloride salt enhances:

- Solubility : Increased polarity from the Cl counterion improves water solubility (>50 mg/mL at 25°C), critical for in vitro assays .

- Stability : Protonation of the amine group reduces oxidation susceptibility. Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent degradation .

- pH-dependent behavior : In buffered solutions (pH 7.4), the compound remains ionized, minimizing aggregation in biological media .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the chiral amino group in this compound?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase; resolution factors (R) >1.5 indicate baseline separation .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) selectively modify one enantiomer, enabling separation via differential solubility .

- Circular dichroism (CD) : Post-separation, CD spectra (190–250 nm) confirm enantiopurity by correlating Cotton effects with absolute configuration .

Q. What strategies mitigate discrepancies in biological activity data across different assay systems?

Methodological Answer:

- Assay standardization : Pre-equilibrate the compound in assay buffers (e.g., PBS with 0.1% BSA) to minimize solvent-induced artifacts .

- Metabolic stability testing : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation, which may reduce apparent potency in vivo .

- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability in enzyme inhibition studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with GPCR homology models (e.g., β-adrenergic receptor) to identify binding poses. Key interactions include hydrogen bonding between the amino group and Asp113 .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (100 ns trajectories) to assess stability; RMSD <2 Å indicates favorable binding .

- QSAR analysis : Corinate substituent electronic parameters (Hammett σ) with experimental IC values to refine pharmacophore models .

Q. What are the critical factors in designing stability-indicating methods for long-term storage studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (3% HO) to identify degradation pathways. Monitor via UPLC-MS for degradants (e.g., dehydrohalogenation products) .

- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and assign shelf-life based on Arrhenius kinetics .

- Excipient compatibility : Screen with common tablet excipients (e.g., microcrystalline cellulose) using DSC to detect undesirable interactions (e.g., melting point shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.